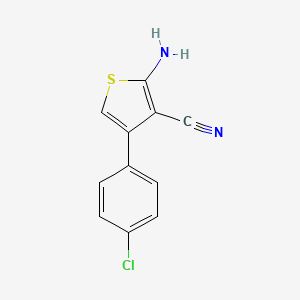

2-Amino-4-(4-chlorophényl)thiophène-3-carbonitrile

Vue d'ensemble

Description

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C11H7ClN2S and its molecular weight is 234.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Semi-conducteurs organiques

Les dérivés du thiophène, y compris le 2-Amino-4-(4-chlorophényl)thiophène-3-carbonitrile, jouent un rôle crucial dans le développement des semi-conducteurs organiques . Ces composés sont essentiels à l'avancement des transistors organiques à effet de champ (OFET) en raison de leur excellente mobilité des porteurs de charge. Leur structure moléculaire permet un empilement π-π efficace, ce qui est crucial pour le transport des charges dans les dispositifs semi-conducteurs.

Fabrication d'OLED

Les mêmes propriétés structurelles qui rendent les dérivés du thiophène efficaces dans les semi-conducteurs contribuent également à leur utilisation dans les diodes électroluminescentes organiques (OLED) . La capacité du cycle thiophène à conduire l'électricité et sa stabilité sous l'exposition à la lumière en font un composant idéal pour les matériaux OLED, conduisant à des affichages plus durables et plus efficaces.

Agents anticancéreux

Certains dérivés du thiophène ont montré un potentiel en tant qu'agents anticancéreux . La présence du groupe amino et du cycle chlorophényle dans le This compound peut interagir avec des cibles biologiques, perturbant la prolifération des cellules cancéreuses. Des recherches sont en cours pour optimiser ces composés afin d'obtenir une meilleure sélectivité et une meilleure puissance contre différents types de cancer.

Médicaments anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés du thiophène sont bien documentées . Des composés comme le This compound peuvent être conçus pour cibler des voies inflammatoires spécifiques, conduisant potentiellement à de nouveaux traitements pour les maladies inflammatoires chroniques.

Activité antimicrobienne

Les dérivés du thiophène ont été évalués pour leur efficacité antimicrobienne contre une variété de pathogènes . La diversité structurelle de ces composés permet de cibler différentes enzymes ou voies microbiennes, offrant une voie prometteuse pour le développement de nouveaux antimicrobiens.

Traitement de l'hépatite B et C

Des études récentes ont modélisé des dérivés d'aminothiophène-carbonitrile comme candidats médicaments potentiels pour le traitement de l'hépatite B et C . Les caractéristiques électroniques et les affinités de liaison de ces molécules suggèrent qu'elles pourraient inhiber les protéines de la RNA polymérase dépendante de l'ARN des virus de l'hépatite, offrant une nouvelle approche pour lutter contre ces infections.

Orientations Futures

Thiophene-based compounds, including “2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile”, have potential applications in the field of medicinal chemistry . They are being investigated as potential drug candidates for diseases such as Hepatitis B and C . The future directions in this field involve the synthesis of advanced compounds with improved biological effects .

Mécanisme D'action

Target of Action

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties .

Result of Action

Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Analyse Biochimique

Biochemical Properties

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of RNA-dependent RNA polymerase (NS5B) proteins of hepatitis B and C variants, demonstrating its potential as an antiviral agent . The compound’s interaction with these enzymes involves the formation of hydrogen bonds, which stabilize the enzyme-inhibitor complex and prevent the replication of the virus.

Cellular Effects

The effects of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. For example, the compound’s inhibitory action on RNA-dependent RNA polymerase involves binding to the enzyme’s active site, preventing the synthesis of viral RNA . This binding interaction is facilitated by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown good stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its biological activity, with sustained effects on cellular processes such as gene expression and metabolism.

Dosage Effects in Animal Models

The effects of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antiviral activities, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can further interact with other metabolic pathways, influencing overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Additionally, binding proteins within the cytoplasm and nucleus help in the localization and retention of the compound, ensuring its availability for biochemical interactions.

Subcellular Localization

The subcellular localization of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENZDRMQVPFLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576759 | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-36-6 | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

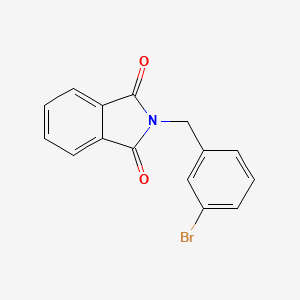

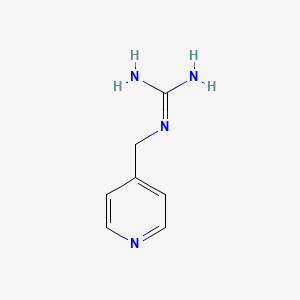

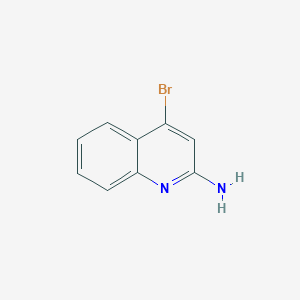

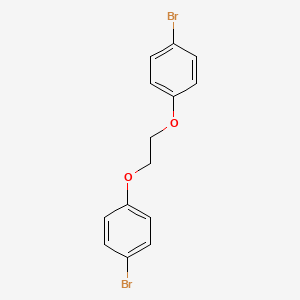

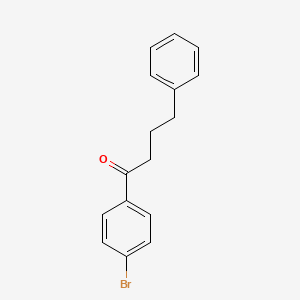

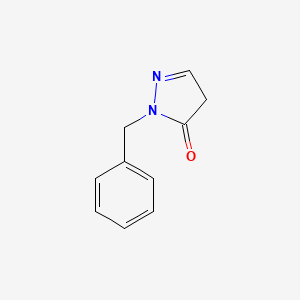

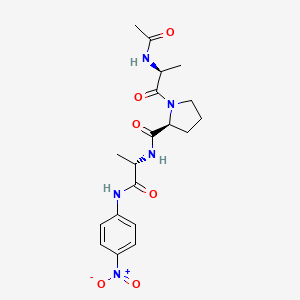

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)

![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)